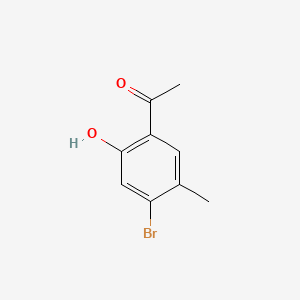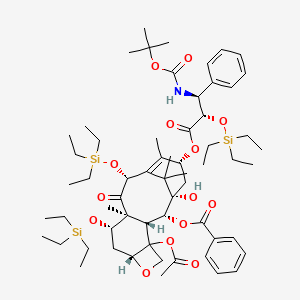![molecular formula C8H14N4O6 B583191 2-[(叠氮乙酰)氨基]-2-脱氧-D-葡萄糖 CAS No. 92659-90-0](/img/structure/B583191.png)
2-[(叠氮乙酰)氨基]-2-脱氧-D-葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, also known as ‘Azido-sugar,’ is a versatile chemical compound used in various scientific experiments . It is a type of sugar molecule that contains a nitrogen-containing component called azide, which is a highly reactive group . The compound has several unique physical and chemical properties, which make it valuable in various fields of research and industry, including biochemistry, molecular biology, and glycobiology .
Synthesis Analysis
The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose involves the reaction of 2-deoxy-D-glucose with azidoacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is purified by recrystallization .Molecular Structure Analysis
The molecular formula of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose is C8H14N4O6 . Its average mass is 262.220 Da and its monoisotopic mass is 262.091339 Da .Chemical Reactions Analysis
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .Physical And Chemical Properties Analysis
The compound has several unique physical and chemical properties, which make it valuable in various fields of research and industry, including biochemistry, molecular biology, and glycobiology . The molecule is often used in chemical labeling and bioorthogonal chemical reactions, where its azide group is selectively reacted with another molecule containing a reactant group .科学研究应用
1. Synthesis of Oligonucleotides Containing 2′-Amino-LNA Functionalized with Galactose Units
- Summary of Application: This research involves the synthesis of oligonucleotides containing internally-attached galactose and triantennary galactose units. The method is based on click chemistry between 2′- N -alkyne 2′-amino-LNA nucleosides and azido-functionalized galactosyl building blocks .
- Methods of Application: The method involves click chemistry, a type of chemical synthesis, between 2′- N -alkyne 2′-amino-LNA nucleosides and azido-functionalized galactosyl building blocks .
- Results or Outcomes: The synthesized oligonucleotides showed excellent binding affinity and selectivity towards complementary DNA/RNA strands. The melting temperature increased by up to +23.5 °C for triply-modified variants .
2. Biomedical Applications of Copper-Free Click Chemistry
- Summary of Application: Copper-free click chemistry, including strain-promoted azide–alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels–Alder (iEDDA) reactions, enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
- Methods of Application: The method involves copper-free click chemistry, including SPAAC and iEDDA reactions .
- Results or Outcomes: Click chemistry has resulted in a paradigm shift, showing that artificial chemical reactions can occur on cell surfaces, in cell cytosol, or within the body .
3. Metabolic Glycoengineering for Cell Transplantation and Drug Delivery
- Summary of Application: Metabolic glycoengineering allows for the direct modification of living cells with substrates for click chemistry either in vitro or in vivo . This has become a powerful tool for cell transplantation and drug delivery .
- Methods of Application: The method involves metabolic glycoengineering, which allows for the direct modification of living cells with substrates for click chemistry .
- Results or Outcomes: Click chemistry has resulted in a paradigm shift, showing that artificial chemical reactions can occur on cell surfaces, in cell cytosol, or within the body .
4. Synthesis of Exosomes Integrated with Azidosugar
- Summary of Application: In this study, exosome secreting cells were co-cultured with tetraacetylated N-azidoacetyl-D-mannosamine (ManNAz), an azidosugar that can be metabolized into sialic acid .
- Methods of Application: The method involves co-culturing exosome secreting cells with ManNAz .
- Results or Outcomes: The result was the synthesis of ManNAz-integrated exosomes .
5. Molecular Probes for Cellular Imaging of Post-Translational Proteoforms
- Summary of Application: This research focuses on the development of molecular imaging tools to detect diverse classes of post-translational proteoforms in individual cells . These tools are used to study the precise roles of post-translational modifications (PTMs) in regulating the function of cellular proteins .
- Methods of Application: The method involves the use of molecular probes for cellular imaging .
- Results or Outcomes: The use of these molecular probes has provided deep insight into diverse signaling pathways and biological processes .
6. Biomedical Applications of Copper-Free Click Chemistry
- Summary of Application: One of the most interesting applications of copper-free click chemistry might be the fluorescence imaging of target of interest (TOI) proteins inside cells .
- Methods of Application: The method involves copper-free click chemistry .
- Results or Outcomes: The use of copper-free click chemistry has enabled the fluorescence imaging of TOI proteins inside cells .
属性
IUPAC Name |
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIXWHTKPFIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21924006 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

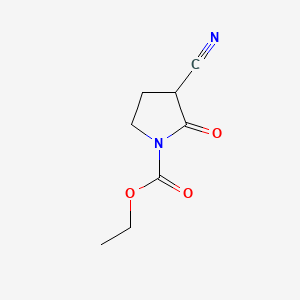
![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)

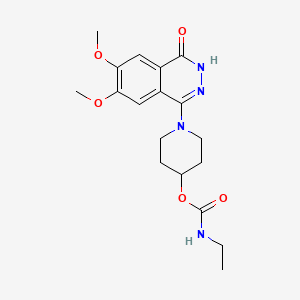
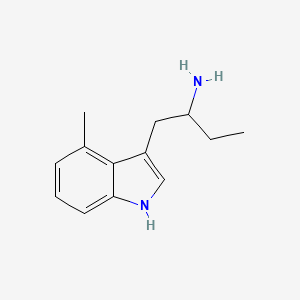
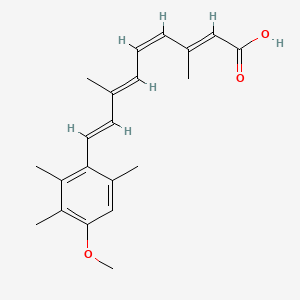
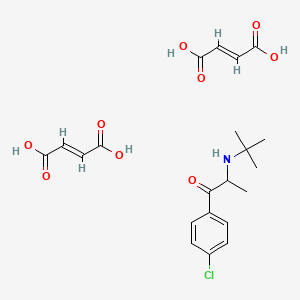
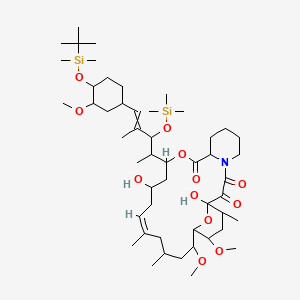
![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)
